molecular formula C23H19BrN2 B1288510 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole CAS No. 300658-42-8

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Cat. No.: B1288510
CAS No.: 300658-42-8
M. Wt: 403.3 g/mol
InChI Key: WCPNQTWCPYBSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a bromine atom on the phenyl ring, an ethyl group, and two phenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium tert-butoxide in an organic solvent like ethanol or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3,4-diphenyl-1H-pyrazole: Lacks the bromine atom and ethyl group, which may result in different chemical reactivity and biological activity.

    1-(2-Chlorophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and applications.

    1-(2-Bromophenyl)-3,4-diphenyl-1H-pyrazole: Lacks the ethyl group, which may affect its physical and chemical properties.

Properties

IUPAC Name

1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNQTWCPYBSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608910
Record name 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300658-42-8
Record name 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.